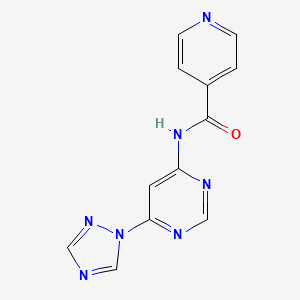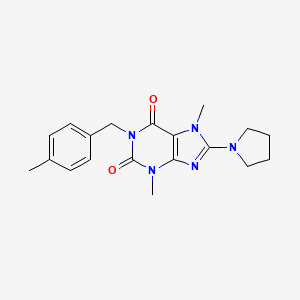
4-hydroxy-N-(6-methylpyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-N-(6-methylpyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide, also known as Rigosertib, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various cancers. It is a selective inhibitor of Polo-like Kinase 1 (PLK1), a protein kinase that plays a crucial role in cell division and proliferation.
Mécanisme D'action
4-hydroxy-N-(6-methylpyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide selectively inhibits PLK1, a protein kinase that plays a crucial role in cell division and proliferation. PLK1 is overexpressed in many types of cancer, and its inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound also inhibits other kinases, including Aurora A and B, which are involved in the regulation of the cell cycle and mitosis.
Biochemical and Physiological Effects:
This compound has been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth and metastasis. This compound has also been shown to modulate the immune system, enhancing the anti-tumor immune response.
Avantages Et Limitations Des Expériences En Laboratoire
4-hydroxy-N-(6-methylpyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide has several advantages for lab experiments, including its selectivity for PLK1 and its ability to induce cell cycle arrest and apoptosis in cancer cells. However, its potency can vary depending on the cell type and the experimental conditions, and its effects can be influenced by other factors, such as the presence of other signaling pathways.
Orientations Futures
There are several future directions for the research and development of 4-hydroxy-N-(6-methylpyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide. One potential direction is the investigation of its use in combination with other chemotherapeutic agents, as it has been shown to enhance their efficacy. Another direction is the development of more potent and selective PLK1 inhibitors, which could have even greater therapeutic potential. Additionally, the role of this compound in modulating the immune system and its potential use in immunotherapy approaches should be further explored.
Méthodes De Synthèse
4-hydroxy-N-(6-methylpyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide can be synthesized through a multi-step process involving the reaction of 2,6-dimethylpyridine with 2-chloro-3-nitrobenzoic acid, followed by reduction and cyclization reactions. The final product is obtained after several purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
4-hydroxy-N-(6-methylpyridin-2-yl)-8-(trifluoromethyl)quinoline-3-carboxamide has been extensively studied for its potential therapeutic applications in various cancers, including leukemia, myelodysplastic syndrome, and solid tumors. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. This compound has also been investigated for its potential use in combination with other chemotherapeutic agents, as it has been shown to enhance the efficacy of these agents.
Propriétés
IUPAC Name |
N-(6-methylpyridin-2-yl)-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N3O2/c1-9-4-2-7-13(22-9)23-16(25)11-8-21-14-10(15(11)24)5-3-6-12(14)17(18,19)20/h2-8H,1H3,(H,21,24)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKDQPHQZGNOGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Butyl [4-(dimethylamino)phenyl][phenyl(phenylamino)methyl]phosphinate](/img/structure/B2623616.png)
![1-(3-methoxypropyl)-4-oxo-N-phenethyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2623621.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2623622.png)

![(3Z)-3-{[(2-chlorophenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2623625.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-(2-fluorophenoxy)acetamido)benzofuran-2-carboxamide](/img/structure/B2623627.png)

![2-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-hexanoic acid](/img/structure/B2623629.png)
![N-[(4-chlorophenyl)methyl]-2-methoxynaphthalene-1-sulfinamide](/img/structure/B2623630.png)

![Methyl (1S,5R,6R,7S)-7-chlorosulfonylbicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B2623632.png)

